Cas no 1713713-62-2 (4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenol)

4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)phenol is a heterocyclic compound featuring a pyrazole core substituted with a chloro and methyl group, linked to a phenolic moiety. This structure imparts unique reactivity and functional versatility, making it valuable in synthetic chemistry and pharmaceutical intermediates. The chloro and methyl substituents enhance its stability and selectivity in coupling reactions, while the phenolic group offers sites for further derivatization. Its well-defined molecular architecture ensures consistent performance in applications such as agrochemical and medicinal chemistry research. The compound’s purity and structural precision make it suitable for high-yield transformations, supporting advanced chemical synthesis and material development.
4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenol structure
1713713-62-2 structure
Product Name:4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenol
CAS No:1713713-62-2
MF:C10H9ClN2O
MW:208.64426112175
CID:5171840
PubChem ID:84676462
Update Time:2025-05-28

4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenol Chemical and Physical Properties

Names and Identifiers

    • 4-(5-Chloro-3-methyl-pyrazol-1-yl)-phenol
    • 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenol
    • Inchi: 1S/C10H9ClN2O/c1-7-6-10(11)13(12-7)8-2-4-9(14)5-3-8/h2-6,14H,1H3
    • InChI Key: JGJNQTGEFRYCBN-UHFFFAOYSA-N
    • SMILES: C1(O)=CC=C(N2C(Cl)=CC(C)=N2)C=C1

4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenol Pricemore >>

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Additional information on 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenol

Comprehensive Overview of 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenol (CAS No. 1713713-62-2)

4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenol (CAS No. 1713713-62-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyrazole and phenol functional groups, exhibits versatile chemical properties, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals frequently search for 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenol applications, synthesis methods, and safety data, reflecting its growing relevance in modern science.

The molecular structure of 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenol combines a chloro-substituted pyrazole ring with a hydroxylphenyl moiety, contributing to its reactivity and potential biological activity. Recent studies highlight its role in developing antimicrobial agents and crop protection chemicals, aligning with global trends toward sustainable agriculture and antibiotic alternatives. Searches for pyrazole derivatives in drug discovery and eco-friendly agrochemicals underscore the compound's alignment with current scientific priorities.

From a synthetic perspective, CAS No. 1713713-62-2 is often prepared via N-alkylation reactions or cross-coupling methodologies, with optimization focusing on yield and purity. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for quality control, addressing common queries like how to characterize 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenol. The compound's solubility in organic solvents and thermal stability are also frequently discussed in industrial forums.

Environmental and regulatory considerations are increasingly prominent in discussions about 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenol. With rising interest in green chemistry, researchers explore biodegradable modifications of such intermediates. Additionally, databases like PubChem and Reaxys provide curated information on its physicochemical properties, catering to professionals seeking reliable data for R&D workflows.

In conclusion, 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenol represents a nexus of innovation in material science and life sciences. Its adaptability to diverse applications—from pharmaceutical scaffolds to specialty chemicals—ensures sustained interest. As demand grows for high-purity chemical intermediates, this compound exemplifies how targeted molecular design can address contemporary challenges in health and sustainability.

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